molecular formula C20H17N3S B2922609 (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 374614-57-0

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2922609
CAS No.: 374614-57-0
M. Wt: 331.44
InChI Key: VBKLNOSYZXQBRS-ATVHPVEESA-N
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Description

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic organic compound designed for research use in medicinal chemistry and drug discovery. This molecule features a thiazole ring core linked to an acrylonitrile group and a dimethylphenylamino moiety, a structural framework known to exhibit diverse biological activities. The Z-configuration of the acrylonitrile double bond is a critical feature that can influence its interaction with biological targets. The core components of this compound, the thiazole and acrylonitrile functional groups, are well-established in pharmaceutical research. Thiazole derivatives are recognized as versatile scaffolds in the development of therapeutic agents, contributing to activities such as anticancer, antimicrobial, and anti-inflammatory effects . Acrylonitrile derivatives, in particular, have demonstrated significant potential in early-stage research, showing promising in vitro activity against various cancer cell lines and protozoan parasites like Leishmania and Trypanosoma cruzi . The mechanism of action for such compounds often involves the induction of programmed cell death (apoptosis) in target cells, which is associated with events like chromatin condensation, reactive oxygen species accumulation, and mitochondrial membrane potential alteration . Researchers can utilize this compound as a key intermediate or lead structure for developing novel bioactive molecules. Its structure allows for further chemical modifications to explore structure-activity relationships and optimize potency and selectivity. Potential research applications include investigating its efficacy and mechanism in oncology, infectious disease, and enzymology studies. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-3-(2,4-dimethylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-14-8-9-18(15(2)10-14)22-12-17(11-21)20-23-19(13-24-20)16-6-4-3-5-7-16/h3-10,12-13,22H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKLNOSYZXQBRS-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The compound contains several key functional groups:

  • Acrylonitrile moiety : Known for its reactivity and role in various organic syntheses.
  • Dimethylphenyl group : Enhances lipophilicity and may influence biological interactions.
  • Phenylthiazole group : Associated with various pharmacological activities.

The structural formula can be represented as follows:

 Z 3 2 4 dimethylphenyl amino 2 4 phenylthiazol 2 yl acrylonitrile\text{ Z 3 2 4 dimethylphenyl amino 2 4 phenylthiazol 2 yl acrylonitrile}

Synthesis Methods

Synthesis of this compound can be achieved through various methodologies, including:

  • Condensation reactions involving appropriate amines and thiazole derivatives.
  • Multicomponent reactions , which enhance yield and purity while reducing environmental impact.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A structure–activity relationship analysis revealed that the presence of electron-donating groups on the phenyl ring enhances activity against cancer cells .

Compound NameStructure FeaturesBiological Activity
2-MercaptobenzothiazoleContains thiazole ringAntimicrobial properties
4-Amino-N,N-dimethylbenzamideAmino-substituted aromatic ringAnticancer activity
5-MethylthiazoleSimple thiazole structureAntifungal effects

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives possess antimicrobial properties. For example, certain analogs have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens . The presence of specific substituents on the thiazole ring significantly influences antimicrobial potency.

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for anticonvulsant properties. In a study, certain thiazole derivatives exhibited significant protection against seizures in animal models . This suggests that this compound may share similar therapeutic potential.

Case Studies

  • Anticancer Studies : A recent study evaluated the cytotoxicity of thiazole derivatives against various cancer cell lines, including HT29 and Jurkat cells. Results indicated that modifications to the phenyl ring significantly impacted cytotoxic activity, with some compounds showing IC50 values comparable to doxorubicin .
  • Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, several thiazole derivatives were tested against resistant strains of bacteria and fungi. Compounds with specific substitutions demonstrated enhanced efficacy against these pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl and Thiazole Moieties

A. (Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile ()
  • Molecular Formula : C₁₉H₁₃ClN₄O₂S
  • Key Differences :
    • Phenyl Group : 3-Chloro-2-methylphenyl (vs. 2,4-dimethylphenyl in the target compound).
    • Thiazole Substituent : 4-Nitrophenyl (electron-withdrawing nitro group vs. simple phenyl in the target).
  • Impact: The nitro group increases molecular weight (396.85 vs. ~365.9 for the target) and may reduce solubility due to polarity.
B. (Z)-3-(4-(Benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile ()
  • Molecular Formula : C₂₂H₁₈N₂OS
  • Key Differences :
    • Phenyl Group : 4-Benzyloxyphenyl (bulky benzyloxy group vs. dimethylphenyl).
    • Thiazole Substituent : 4-Cyclopropyl (steric hindrance vs. phenyl in the target).
  • Impact :
    • Cyclopropyl may introduce steric constraints, affecting binding to biological targets.
    • Benzyloxy group could improve lipophilicity, enhancing membrane permeability .
C. (Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile ()
  • Molecular Formula : C₁₈H₁₀ClN₃O₃S
  • Key Differences :
    • Phenyl Group : 4-Hydroxy-3-nitrophenyl (polar, acidic hydroxyl and nitro groups).
    • Thiazole Substituent : 4-Chlorophenyl (electron-withdrawing vs. phenyl in the target).
Anticancer Potential
  • Compound 1c2d () : (Z)-3-p-tolyl-2-(2-(trifluoromethoxy)phenyl)acrylonitrile demonstrated moderate anticancer activity. The trifluoromethoxy group’s electron-withdrawing nature may stabilize the molecule in metabolic pathways.
  • Target Compound : The 4-phenylthiazol-2-yl group could mimic kinase-inhibiting scaffolds, suggesting possible kinase-targeted anticancer effects .
Antioxidant Activity
  • Benzothiazole Derivatives () : Compounds with chlorophenyl and triazole moieties exhibited potent DPPH radical scavenging. The target compound’s dimethylphenyl group, while less polar, may still contribute to radical stabilization via resonance .

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